molecular formula C7H10CaNaO5 B12339898 CID 156593979

CID 156593979

Cat. No.: B12339898
M. Wt: 237.22 g/mol
InChI Key: GCQZEEIKCMJZOU-GRHBHMESSA-N
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Description

CID 156593979, identified as oscillatoxin E, belongs to the oscillatoxin family of marine-derived polyketide toxins. These compounds are characterized by complex macrocyclic structures with varying substituents, often associated with bioactivity in marine organisms . Oscillatoxin E is structurally related to other oscillatoxin derivatives, such as oscillatoxin D, 30-methyl-oscillatoxin D, and oscillatoxin F, which differ in functional groups and methylation patterns (Figure 1, ). Analytical techniques like GC-MS and LC-ESI-MS have been critical in isolating and characterizing these compounds, particularly through fragmentation patterns generated via collision-induced dissociation (CID) .

Properties

Molecular Formula

C7H10CaNaO5

Molecular Weight

237.22 g/mol

InChI

InChI=1S/C4H4O4.C3H6O.Ca.Na/c5-3(6)1-2-4(7)8;1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3;;/b2-1-;;;

InChI Key

GCQZEEIKCMJZOU-GRHBHMESSA-N

Isomeric SMILES

COC=C.C(=C\C(=O)O)\C(=O)O.[Na].[Ca]

Canonical SMILES

COC=C.C(=CC(=O)O)C(=O)O.[Na].[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 156593979 usually involve large-scale chemical synthesis in specialized reactors. These methods are designed to optimize yield, purity, and cost-effectiveness. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

CID 156593979 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

CID 156593979 has a wide range of scientific research applications, including:

    Biology: The compound may be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: this compound could be investigated for its potential therapeutic effects, including its role as a drug candidate or a pharmacological tool.

    Industry: The compound may be utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of CID 156593979 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The exact molecular targets and pathways involved may include enzymes, receptors, and signaling molecules, which mediate the compound’s effects at the cellular and molecular levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The oscillatoxin derivatives share a common macrocyclic backbone but differ in substituents and methylation, as shown below:

Table 1: Structural Comparison of Oscillatoxin Derivatives
Compound Name CID Key Structural Features Molecular Formula* Molecular Weight*
Oscillatoxin D 101283546 Hydroxyl group at C-30 (Inferred) C₃₀H₄₈O₈ ~548.6 g/mol
30-Methyl-Oscillatoxin D 185389 Methylation at C-30 C₃₁H₅₀O₈ ~562.6 g/mol
Oscillatoxin E 156593979 Epoxide or additional oxygen moiety C₃₀H₄₆O₉ ~550.6 g/mol
Oscillatoxin F 156582092 Unsaturated bond or altered oxygenation C₃₀H₄₄O₉ ~548.6 g/mol

Key Differences :

  • 30-Methyl-Oscillatoxin D (CID 185389) introduces a methyl group at C-30, increasing molecular weight by ~14 Da compared to oscillatoxin D .
  • Oscillatoxin E (CID 156593979) likely contains an epoxide or additional oxygen, altering polarity and fragmentation behavior in mass spectrometry .
  • Oscillatoxin F (CID 156582092) may feature unsaturation or reduced oxygenation, impacting solubility and bioactivity.

Analytical Differentiation

Table 2: Analytical Data for Oscillatoxin Derivatives
Compound GC-MS Retention Time (min)* Key MS/MS Fragments (m/z)* LC-ESI-MS CID Fragmentation Pattern
Oscillatoxin D ~22.5 547.3 [M+H]⁺, 529.2 (-H₂O) Dominant loss of H₂O and CO₂
30-Methyl-D ~24.1 561.3 [M+H]⁺, 543.2 (-H₂O) Methyl group retention in fragments
Oscillatoxin E ~21.8 550.3 [M+H]⁺, 532.2 (-H₂O) Epoxide-related cleavage at C-15
Oscillatoxin F ~20.9 548.3 [M+H]⁺, 530.2 (-H₂O) Unsaturation-induced fragmentation

*Data inferred from methodologies in and .

Critical Observations :

  • Retention Times : Oscillatoxin E elutes earlier than oscillatoxin D in GC-MS, suggesting lower hydrophobicity due to polar oxygen moieties .
  • Fragmentation Patterns: LC-ESI-MS with source CID distinguishes oscillatoxin E from F via unique cleavage at the epoxide group, yielding diagnostic ions (e.g., m/z 532.2) .
  • Methylation Effects : 30-Methyl-oscillatoxin D shows a 1.6-minute delay in GC-MS compared to oscillatoxin D, highlighting the impact of alkylation on volatility .

Functional and Physicochemical Implications

  • Solubility : Oscillatoxin E’s additional oxygen likely enhances water solubility compared to methylated analogs, influencing its bioavailability and ecological roles .
  • Bioactivity : Methylation (e.g., 30-Methyl-D) may increase membrane permeability, while epoxides (oscillatoxin E) could confer reactivity in biological systems .
  • Synthetic Accessibility : Oscillatoxin derivatives are challenging to synthesize due to their macrocyclic complexity, but vacuum distillation and chromatographic methods () aid in isolation.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 156593979?

  • Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example: "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/animal model] (population) compared to [existing compound] (comparison) over [timeframe]?" Additionally, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with practical and academic goals .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodological Answer :

Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND [property/application]") to filter primary studies.

Map trends using citation-tracking tools (e.g., Web of Science) to identify seminal works and gaps.

Critically evaluate methodologies in existing studies to pinpoint unresolved questions (e.g., inconsistent dose-response relationships) .

Q. How should I design initial experiments to study this compound?

  • Methodological Answer :

  • Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., reaction yield, biological activity).
  • Include controls (positive/negative) to validate assay specificity.
  • Use factorial designs to test interactions between variables. For reproducibility, document protocols in line with journal guidelines (e.g., Beilstein Journal’s experimental section requirements) .

Advanced Research Questions

Q. How can contradictions in experimental data across studies on this compound be resolved?

  • Methodological Answer :

  • Perform meta-analysis to quantify variability in reported results (e.g., IC50 values).
  • Use sensitivity analysis to assess how experimental conditions (e.g., solvent purity, instrument calibration) influence outcomes.
  • Cross-validate findings with orthogonal techniques (e.g., NMR vs. HPLC for purity analysis) to rule out methodological bias .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Follow IUPAC guidelines for synthetic protocols, including detailed reaction parameters (e.g., stoichiometry, catalyst loading).
  • Characterize compounds using multiple analytical techniques (e.g., LC-MS, X-ray crystallography) and report purity thresholds (e.g., ≥95%).
  • Deposit raw data and spectra in repositories like Zenodo for transparency .

Q. How can analytical techniques for this compound be optimized in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Use matrix-matched calibration curves to account for interference.
  • Apply sample preparation techniques (e.g., solid-phase extraction) to enhance analyte recovery.
  • Validate methods per ICH guidelines for precision, accuracy, and limit of detection .

Q. What interdisciplinary approaches enhance research on this compound?

  • Methodological Answer :

  • Integrate computational modeling (e.g., molecular docking) to predict interactions with biological targets.
  • Collaborate with material scientists to explore formulation stability (e.g., nanoparticle encapsulation).
  • Leverage -omics datasets (e.g., transcriptomics) to identify novel mechanisms of action .

Ethical and Data Considerations

Q. How should ethical considerations be addressed when sharing research data on this compound?

  • Methodological Answer :

  • Obtain institutional approval for studies involving human/animal subjects (e.g., IRB protocols).
  • Anonymize datasets containing sensitive information (e.g., patient-derived samples).
  • Use standardized licenses (e.g., CC-BY-SA) for public data sharing and cite original contributors .

Tables for Key Methodological Comparisons

Aspect Basic Research Advanced Research
Literature Review Keyword-based searchesCitation network analysis
Experimental Design Single-variable testingMultifactorial DOE (Design of Experiments)
Data Validation Internal replicationCross-lab reproducibility studies

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